REACTION_SMILES
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[CH3:23][CH2:24][N:25]([CH2:26][CH3:27])[CH2:28][CH3:29].[CH3:31][OH:32].[Cl:1][c:2]1[n:3][c:4]([O:11][CH3:12])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[NH2:13][c:14]1[cH:15][cH:16][c:17]2[cH:18][n:19][nH:20][c:21]2[cH:22]1.[OH2:30]>>[c:2]1([NH:13][c:14]2[cH:15][cH:16][c:17]3[cH:18][n:19][nH:20][c:21]3[cH:22]2)[n:3][c:4]([O:11][CH3:12])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])c(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2cn[nH]c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])c(Nc2ccc3cn[nH]c3c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |